molecular formula C14H14O4S B15176952 (Methylphenoxy)toluenesulphonic acid CAS No. 50852-54-5

(Methylphenoxy)toluenesulphonic acid

Cat. No.: B15176952
CAS No.: 50852-54-5
M. Wt: 278.33 g/mol
InChI Key: SYZYMIQGCFRWRR-UHFFFAOYSA-N
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Description

(Methylphenoxy)toluenesulphonic acid is a hypothesized specialty reagent that combines structural features of a phenoxyacetate ester and a toluenesulfonic acid group. This unique structure is proposed for use in organic synthesis, particularly as a dual-function catalyst or reagent in various transformations. Based on the known properties of its components, it may serve as a strong organic, solid acid catalyst, offering advantages in handling and purification over traditional liquid acids like sulfuric acid . Potential research applications could include catalyzing multi-component reactions for the synthesis of complex heterocycles relevant to medicinal chemistry, facilitating esterification processes, and acting as a precursor for other functionalized compounds . Its mechanism of action is likely centered on the strong acidic nature of the sulfonic acid group, which can protonate carbonyl compounds and other substrates to activate them toward nucleophilic attack, thereby accelerating reaction rates and enabling new synthetic pathways . As a solid acid, it could contribute to greener chemistry protocols by being potentially recyclable and simplifying work-up procedures. Researchers are encouraged to explore its full potential in developing sustainable and efficient synthetic methods. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50852-54-5

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(2-methylphenoxy)-phenylmethanesulfonic acid

InChI

InChI=1S/C14H14O4S/c1-11-7-5-6-10-13(11)18-14(19(15,16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,15,16,17)

InChI Key

SYZYMIQGCFRWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Methylphenoxy Toluenesulphonic Acid and Its Precursors

Novel Synthetic Routes to the Core (Methylphenoxy)toluenesulphonic Acid Structure

The fundamental challenge in synthesizing this compound lies in the formation of the ether linkage between the methylphenoxy and the toluenesulphonyl moieties. Traditional methods often involve multi-step sequences, but contemporary approaches focus on efficiency, selectivity, and sustainability.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. scielo.br A hypothetical one-pot MCR for the synthesis of this compound could involve the reaction of a cresol (B1669610) (methylphenol), a source of sulfur dioxide, and toluene (B28343) in the presence of an oxidizing agent and a suitable catalyst.

This approach would aim to achieve the sulfonation of toluene and the etherification of the cresol in a single synthetic operation. The choice of catalyst and reaction conditions would be critical to control the chemo- and regioselectivity of the process, directing the sulfonyl group to the para position of toluene and favoring the formation of the desired ether linkage. While not yet explicitly reported for this specific molecule, the principles of MCRs suggest a promising avenue for its efficient synthesis. scielo.br

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. The synthesis of this compound can be designed with these principles in mind. Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Employing water or other environmentally benign solvents to replace hazardous organic solvents.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For instance, a greener approach to the synthesis could involve an enzyme-catalyzed reaction or the use of a recyclable solid acid catalyst for the etherification step. The use of bio-based starting materials, where feasible, would further enhance the green credentials of the synthesis.

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specific isomer of this compound requires precise control over the reaction's chemo- and regioselectivity. For example, to synthesize 4-(p-tolyloxy)benzenesulphonic acid, the sulfonation of the phenoxytoluene precursor must be directed to the desired position.

The regioselectivity of electrophilic aromatic substitution reactions like sulfonation is influenced by the directing effects of the substituents on the aromatic ring. In the case of a methylphenoxy group, the ether oxygen is an ortho-, para-directing group, while the methyl group on the other ring is also ortho-, para-directing. Careful selection of reaction conditions, such as temperature, solvent, and the sulfonating agent, is crucial to achieve the desired regioselectivity. For instance, sulfonation of toluene with chlorosulfuric acid at low temperatures has been reported to yield predominantly the p-toluenesulfonic acid isomer. chemcess.com

Similarly, the formation of the ether linkage between a specific isomer of cresol (o-, m-, or p-cresol) and toluenesulfonyl chloride would require conditions that favor the desired connectivity. The use of protecting groups might be necessary in some cases to block unwanted reactive sites and ensure the desired regiochemical outcome.

Asymmetric Synthesis Approaches (if applicable)

Asymmetric synthesis would be relevant if the this compound molecule possessed a chiral center. In its basic structure, this is not the case. However, if chiral substituents were to be introduced on either of the aromatic rings or on the ether linkage, then enantioselective synthesis would become a critical consideration.

For a hypothetical chiral derivative, asymmetric synthesis could be approached through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereocenter.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a key reaction step.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Functionalization and Derivatization Strategies of this compound

The sulfonic acid group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of various functional molecules.

Synthesis of Ester Derivatives

The esterification of sulfonic acids is a common and important transformation. Esters of this compound can be synthesized through several methods. A classic approach is the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base like pyridine (B92270). wikipedia.org

Alternatively, direct esterification of the sulfonic acid with an alcohol can be achieved using an acid catalyst. chemguide.co.uk More modern and milder methods for the esterification of sulfonic acids include the use of trimethyl orthoformate. mdma.ch

Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundAlcohol (R-OH)Acid CatalystThis compound ester
(Methylphenoxy)toluenesulphonyl chlorideAlcohol (R-OH)PyridineThis compound ester
This compoundTrimethyl orthoformateHeatMethyl (Methylphenoxy)toluenesulphonate

These ester derivatives can have a range of applications, and the choice of the alcohol component allows for the fine-tuning of the physicochemical properties of the final product.

Amide Linkage Formation and Sulfonamide Derivatives

The conversion of this compound into its corresponding sulfonamide derivatives represents a critical pathway for modifying its chemical properties and creating valuable bioisosteres for amides. The primary route involves the initial activation of the sulfonic acid to a more reactive intermediate, typically a sulfonyl chloride, which then readily reacts with a primary or secondary amine to form the stable sulfonamide linkage.

Traditional methods for synthesizing aryl sulfonyl chlorides involve direct chlorosulfonylation of the aromatic ring using chlorosulfonic acid. nih.govgoogle.com This crude sulfonyl chloride can then be treated with ammonia (B1221849) or an amine in an aqueous medium to produce the desired arylsulfonamide. google.com

More contemporary approaches bypass the often harsh conditions of direct chlorosulfonylation by employing transition metal catalysis. A notable palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This process exhibits broad functional group tolerance. The resulting sulfonyl chloride intermediates can be derivatized in situ with various amines to yield the final sulfonamide products. nih.gov Another innovative, one-pot strategy enables the synthesis of sulfonamides directly from aromatic carboxylic acids and amines, leveraging a copper-catalyzed decarboxylative halosulfonylation process. acs.orgprinceton.edu This method avoids the need to pre-functionalize the starting materials, offering an efficient route to sulfonamide analogues from common amide coupling partners. acs.orgprinceton.edu

The general scheme for sulfonamide formation is as follows:

Activation: Ar-SO₃H → Ar-SO₂Cl (e.g., with SOCl₂ or via Pd-catalysis)

Amination: Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl

These methods allow for the creation of a diverse library of sulfonamide derivatives of this compound, where the 'R' groups on the amine can be tailored to impart specific functionalities.

Polymerizable Derivatives Synthesis

Creating polymerizable derivatives of this compound involves introducing a reactive functional group, such as a vinyl, acrylate, methacrylate (B99206), or other unsaturated moiety, into the molecular structure. These monomers can then undergo polymerization, either alone or with other comonomers, to produce functional polymers with tailored properties.

One established method is the synthesis of polymerizable sulfonic acid esters. For instance, esters of polymerizable sulfonic acids, like methyl 2-acrylamido-2-methylpropanesulfonate, can be polymerized under free-radical conditions. google.com A similar strategy could be applied to this compound, where the sulfonic acid is first converted to a sulfonyl chloride and then esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (HEMA).

Another approach involves modifying the phenoxy portion of the molecule. Phenolic compounds can be functionalized with polymerizable groups. For example, nonyl phenol (B47542) ethoxylates have been modified with propenyl groups to act as solvophilic segments in polymerizable surfactants (surfmers). researchgate.net Similarly, a polymerizable group could be attached to the methylphenoxy ring of the parent compound prior to sulfonation or derivatization. The Knoevenagel condensation of a suitably functionalized benzaldehyde (B42025) with an active methylene (B1212753) compound like 2-methoxyethyl cyanoacetate (B8463686) is a common method to synthesize polymerizable acrylates that can be readily copolymerized with monomers like styrene (B11656). chemrxiv.org

These strategies enable the integration of the unique properties of the this compound moiety into larger polymeric structures for applications in ion-exchange resins, specialty coatings, and advanced materials. google.comchemrxiv.org

Click Chemistry Applications for Derivatization

Click chemistry provides a powerful and highly efficient methodology for the derivatization of this compound. alliedacademies.org The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. nih.govorganic-chemistry.org

To apply this to this compound, the molecule must first be functionalized with either an azide or an alkyne "handle."

Alkyne Handle Installation: An alkyne group can be introduced, for example, by etherifying the methylphenol precursor with propargyl bromide before the diaryl ether formation and subsequent sulfonation steps.

Azide Handle Installation: An azide can be introduced from an amino group, which in turn can be formed by the reduction of a nitro group. The aromatic amine is converted to a diazonium salt and then displaced by an azide anion.

Once the handle is in place, the modified this compound can be "clicked" onto a variety of molecules containing the complementary functional group (an alkyne or azide). This enables the straightforward attachment of biomolecules, fluorescent tags, polymers, or other functional moieties, creating highly complex and specialized derivatives with high efficiency and modularity. alliedacademies.orgnih.gov

Catalyst Systems for this compound Synthesis

The synthesis of this compound typically involves two key transformations: the formation of the diaryl ether precursor, (methylphenoxy)toluene, and the subsequent electrophilic sulfonation of the aromatic ring. The efficiency and selectivity of these steps are heavily dependent on the catalyst system employed.

Homogeneous Catalysis in Sulfonation Reactions

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction. wikipedia.org In homogeneous catalysis, the sulfonating agent and the catalyst exist in the same phase as the aromatic substrate. The most common sulfonating agent is sulfur trioxide (SO₃), often used in conjunction with sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.comyoutube.com

The mechanism involves the generation of a highly electrophilic species, which is either SO₃ itself or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com The reaction kinetics can be complex and are highly dependent on the solvent.

In apolar, non-complexing solvents (e.g., CCl₃F), the reaction is often first-order in SO₃. nih.gov

In polar, SO₃-complexing solvents (e.g., CH₃NO₂), the rate can be second-order in SO₃, suggesting a mechanism where a second SO₃ molecule assists in the proton transfer step to restore aromaticity. nih.gov

Computational and kinetic studies support a concerted pathway involving two SO₃ molecules that form a cyclic transition state, avoiding the formation of a distinct Wheland intermediate. nih.gov Sulfuric acid can also act as a catalyst, protonating SO₃ to increase its electrophilicity or participating in the proton transfer step. youtube.comnih.gov The use of SO₃ adducts with bases like pyridine or dioxane can moderate the reactivity of SO₃, allowing for milder reaction conditions.

Heterogeneous Catalysis for Aryl Ether Formation and Sulfonation

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability. nih.govresearchgate.net

For Aryl Ether Formation: The synthesis of the (methylphenoxy)toluene precursor is often achieved via an Ullmann condensation or related C-O cross-coupling reactions. rsc.orgorganic-chemistry.org While traditional Ullmann reactions required stoichiometric copper, modern methods utilize catalytic amounts of transition metals on solid supports. researchgate.netrsc.org

Catalyst SystemSupport/TypeReactantsConditionsYieldRecyclability
Cu₂O Nanocubes NanoparticlesPhenols + Aryl Halides0.1 mol% catalyst, THF, refluxGood to ExcellentReused 3 times
CuO NPs NanoparticlesPhenols + Aryl HalidesCs₂CO₃, DMSO, 110°CFair to Good-
CuNP/CNF Carbon NanofibersPhenols + Aryl Iodides/BromidesCs₂CO₃, DMAc, 140°CFair to ExcellentReused 5 times
(SS)–Pd Solid Supported Pd(0)Phenols + Nitro-Aryl HalidesK₂CO₃, DMFModerate to High-
Fe₃O₄@SiO₂@PPh₂@Pd(0) Magnetic NanocompositePhenols + Aryl HalidesWaterGood to ExcellentReused 6 times

This table presents a summary of various heterogeneous catalyst systems for diaryl ether synthesis, based on findings from multiple sources. nih.govrsc.org

For Sulfonation: Heterogeneous acid catalysts provide a green alternative to corrosive liquid acids like H₂SO₄. ajgreenchem.com These solid acids can effectively catalyze the sulfonation of aromatic compounds.

Catalyst SystemSulfonating AgentConditionsKey Advantages
SiO₂/HClO₄ NaHSO₃Solvent-free, Microwave (3-5 min)Reusable, high yield, reduced reaction time
SiO₂/KHSO₄ NaHSO₃Solvent-free, Microwave (3-5 min)Reusable, green protocol
Sulfonated Nanoporous Carbons H₂SO₄Liquid-liquid heterogeneousHigh surface area, high conversion rate

This table summarizes heterogeneous catalysts used for the sulfonation of aromatic compounds. ajgreenchem.comresearchgate.netresearchgate.net

These systems, particularly those activated by microwave irradiation, drastically reduce reaction times and simplify product work-up. ajgreenchem.comresearchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. While direct organocatalytic methods for the sulfonation of (methylphenoxy)toluene are not widely documented, related transformations suggest potential pathways.

For the aryl ether formation step, organocatalytic approaches for C-O cross-coupling are an emerging area. These methods would avoid the use of potentially toxic and expensive transition metals. For example, the synthesis of poly(aryl thioethers), which is analogous to poly(aryl ether) synthesis, has been achieved via an organocatalyzed nucleophilic aromatic substitution, demonstrating the principle for C-heteroatom bond formation. researchgate.net

For the sulfonation step, strongly acidic organocatalysts can be employed. p-Toluenesulfonic acid itself is a common organocatalyst for reactions like esterification. rsc.org More complex, structured organocatalysts such as p-sulfonic acid calix[n]arenes have shown exceptionally high activity and water tolerance in acid-catalyzed reactions. rsc.org Such supramolecular catalysts could potentially be applied to electrophilic aromatic substitution reactions like sulfonation, where their defined cavities might impart shape selectivity and enhance reaction rates.

Mechanistic Elucidation of Methylphenoxy Toluenesulphonic Acid in Catalytic Systems

Proton Donor Activity and Acidity Profiles in Non-Aqueous Media

The catalytic activity of (Methylphenoxy)toluenesulphonic acid is fundamentally linked to its ability to donate a proton. In non-aqueous environments, which are common in organic synthesis, its acidic strength can be quantified and compared to other acid catalysts.

As a strong Brønsted acid, this compound readily donates a proton to a wide range of substrates. Its acidity is comparable to other arylsulfonic acids like p-toluenesulfonic acid (PTSA). The acidity of sulfonic acids in non-aqueous solvents is a critical parameter for predicting their catalytic effectiveness. Solvents play a crucial role, as their properties can either enhance or diminish the apparent acidity of the catalyst. For instance, polar aprotic solvents can solvate the resulting ions, stabilizing the conjugate base and promoting proton donation.

Investigations into the pKa values of various sulfonic acids in non-aqueous solvents provide a quantitative measure of their acid strength. While specific data for this compound is not extensively documented, the values for structurally similar arylsulfonic acids in solvents like acetonitrile (B52724) offer a reliable benchmark for its expected acidity.

Table 1: Acidity of Representative Brønsted Acids in Acetonitrile

Acid pKa in MeCN
Trifluoromethanesulfonic acid 0.7
p-Toluenesulfonic acid 8.5
Methanesulfonic acid 10.0
Sulfuric acid (pKa1) 10.3
Trifluoroacetic acid 12.65

This interactive table provides a comparative view of Brønsted acid strengths in a common non-aqueous solvent.

In environments with very low basicity and polarity, or in the presence of a Lewis acid that can complex with the conjugate base, the proton-donating ability of a strong Brønsted acid can be dramatically enhanced, leading to superacidic behavior. Superacids are capable of protonating even very weak bases. While arylsulfonic acids are not typically classified as superacids on their own, their catalytic activity can approach that of superacids under specific conditions, such as in halogenated solvents or when used in high concentrations. This heightened acidity allows them to catalyze reactions that are otherwise sluggish, such as certain isomerizations and rearrangements of sterically hindered or electronically deactivated substrates.

Role as an Electrophilic Catalyst

The primary catalytic role of this compound is to activate electrophiles or generate electrophilic intermediates. By protonating a functional group, typically a carbonyl or hydroxyl group, it renders the substrate more susceptible to nucleophilic attack.

This compound is an effective catalyst for both esterification and transesterification reactions, which proceed via a common mechanistic framework. p-toluenesulfonicacid-ptbba.com

Esterification (Fischer-Speier): In the esterification of a carboxylic acid with an alcohol, the catalyst first protonates the carbonyl oxygen of the carboxylic acid. taylorandfrancis.com This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. p-toluenesulfonicacid-ptbba.com Each step of this process is reversible. p-toluenesulfonicacid-ptbba.com

Transesterification: The transesterification mechanism is analogous. An existing ester is protonated at the carbonyl oxygen, activating it for nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com This forms a tetrahedral intermediate which can then collapse by eliminating the original alkoxy group to form a new ester. wikipedia.org The reaction is driven to completion by using an excess of the reactant alcohol or by removing the displaced alcohol from the reaction mixture. wikipedia.org Strong acids are effective catalysts as they protonate the carbonyl group, making it a more potent electrophile. wikipedia.org

Table 2: Catalytic Efficiency of p-Toluenesulfonic Acid in the Esterification of Acetic Acid

Alcohol Molar Ratio (Acid:Alcohol) Catalyst Loading (mol%) Temperature (°C) Yield (%)
Methanol 1:3 2 65 95
Ethanol 1:3 2 78 92
n-Butanol 1:2 3 100 96
Isoamyl alcohol 1:2 3 110 90

This interactive table showcases the catalytic performance in esterification reactions under various conditions.

Acid-catalyzed etherification can proceed through two primary pathways, depending on the structure of the alcohol substrates.

Bimolecular Dehydration (Symmetrical Ethers): For primary alcohols, the reaction typically follows an SN2 mechanism. One molecule of the alcohol is protonated by the catalyst to form an alkyloxonium ion, which contains an excellent leaving group (water). masterorganicchemistry.com A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing water to form a protonated ether. masterorganicchemistry.com Deprotonation yields the symmetrical ether and regenerates the catalyst. masterorganicchemistry.com

SN1 Pathway (Unsymmetrical Ethers): For secondary or tertiary alcohols, the mechanism often involves the formation of a carbocation intermediate. The alcohol is protonated, and water is eliminated to form a relatively stable secondary or tertiary carbocation. This carbocation is then attacked by a second alcohol molecule to form the protonated ether, which is subsequently deprotonated. This pathway is also central to the addition of alcohols to alkenes to form ethers.

Strong Brønsted acids like this compound are adept at catalyzing molecular rearrangements that proceed through carbocationic intermediates.

Pinacol Rearrangement: This reaction involves the conversion of a 1,2-diol (a pinacol) to a ketone or aldehyde. wikipedia.org The mechanism is initiated by the protonation of one of the hydroxyl groups by the acid catalyst, followed by the loss of water to generate a carbocation. wikipedia.orgmasterorganicchemistry.com This is the rate-determining step. A 1,2-migratory shift of an adjacent alkyl, aryl, or hydride group then occurs, leading to the formation of a more stable, resonance-stabilized oxonium ion. libretexts.org Deprotonation of this intermediate gives the final carbonyl compound. masterorganicchemistry.com

Table 3: Substrate Scope in Acid-Catalyzed Pinacol Rearrangement

1,2-Diol Substrate Major Product Migrating Group
Pinacol (2,3-Dimethyl-2,3-butanediol) Pinacolone (3,3-Dimethyl-2-butanone) Methyl
Benzopinacol Benzopinacolone Phenyl
1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) Diphenylacetaldehyde Phenyl/Hydride
1-Phenyl-1,2-propanediol 1-Phenyl-2-propanone Hydride

This interactive table illustrates the products formed from different diols via the Pinacol rearrangement.

Fries Rearrangement: The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone. vedantu.com While typically catalyzed by Lewis acids, strong Brønsted acids such as sulfonic acids can also promote this transformation. organic-chemistry.org The accepted mechanism involves the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the acyl-oxygen bond to generate an acylium ion intermediate and a phenol (B47542) molecule. wikipedia.orgbyjus.com The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenol in a classic electrophilic aromatic substitution, primarily at the ortho and para positions. wikipedia.org The regioselectivity is often temperature-dependent; lower temperatures favor the para product, while higher temperatures favor the ortho product. byjus.com

Electrophilic Aromatic Substitution Activation

This compound, like other strong acids, functions as a potent catalyst in electrophilic aromatic substitution (EAS) reactions by activating the electrophile. The general mechanism does not involve the activation of the catalyst's own aromatic ring, but rather the protonation of a reagent to generate a more potent electrophilic species, which then reacts with a separate substrate molecule. libretexts.org

The catalytic cycle typically involves three stages:

Activation of the Electrophile : The sulfonic acid protonates the attacking reagent (E-X) to generate a highly reactive electrophile (E⁺). For example, in sulfonation reactions, sulfur trioxide (SO₃), the electrophile, is activated by protonation from a strong acid like sulfuric acid or an aromatic sulfonic acid. lumenlearning.com

Nucleophilic Attack and Formation of the Wheland Intermediate : The electron-rich aromatic ring of the substrate attacks the activated electrophile. This leads to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Regeneration of Aromaticity : A weak base, which can be the conjugate base of the sulfonic acid catalyst, removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the acid catalyst.

The structure of this compound itself contains both activating and deactivating groups on its own ring system. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and deactivating, while the methyl (-CH₃) and phenoxy (-OC₆H₅) groups are generally considered activating. However, this substitution pattern primarily affects the reactivity of the catalyst's own ring rather than its fundamental ability to act as a proton-donating catalyst, which is the core of its function in activating external electrophiles.

Intermolecular and Intramolecular Interactions in Catalysis

Hydrogen Bonding Networks in Catalytic Cycles

The sulfonic acid moiety (-SO₃H) of this compound is a powerful hydrogen bond donor. This characteristic is crucial for its catalytic activity, allowing it to form extensive hydrogen bonding networks with substrates and solvents. These interactions can pre-organize reactants into a favorable orientation for reaction, thereby lowering the activation energy of the transition state.

In reactions involving polar substrates such as carbonyls or alcohols, the sulfonic acid group can form strong hydrogen bonds with the oxygen atoms of the substrate. This interaction not only helps to activate the substrate by increasing its electrophilicity but also stabilizes the developing charges in the transition state. Furthermore, the oxygen atom of the phenoxy group in this compound could potentially act as a hydrogen bond acceptor, adding another layer of complexity and potential control over the catalytic environment compared to simpler aromatic sulfonic acids.

Solvent Effects on Catalytic Activity and Selectivity

The choice of solvent significantly impacts the efficacy of catalysis by this compound. Solvents can influence reaction rates and selectivity by solvating the catalyst, reactants, and transition states to varying degrees. wikipedia.org As a relatively large organic molecule, this compound possesses greater solubility in organic solvents compared to inorganic mineral acids, which is a significant practical advantage. p-toluenesulfonicacid-ptbba.com

The polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states, which often accelerates the rate of ionic reactions catalyzed by strong acids. However, highly polar or protic solvents can also solvate the catalyst's active proton, potentially reducing its availability and catalytic activity. The catalytic activity of p-TsOH, a close analog, is known to be lower in solvents containing oxygen atoms (like THF or ethanol) compared to non-oxygenated solvents (like chloroform (B151607) or acetonitrile) for certain reactions.

Below is a table illustrating typical solvent effects on the relative rate of an acid-catalyzed esterification reaction, demonstrating the influence of solvent polarity.

SolventDielectric Constant (ε)Relative Reaction RateNotes
n-Hexane1.91.0Non-polar, baseline rate.
Toluene (B28343)2.41.5Non-polar, often used for azeotropic water removal.
Chloroform (CHCl₃)4.85.2Increased rate due to moderate polarity.
Tetrahydrofuran (THF)7.63.8Polar aprotic, but oxygen may complex with the catalyst.
Acetonitrile (CH₃CN)37.58.5Polar aprotic, effectively stabilizes charged intermediates.

Influence of Substrate Structure on Reaction Mechanism

The structure of the substrate plays a critical role in determining the reaction rate and, in some cases, the operative mechanism in reactions catalyzed by this compound.

Electronic Effects : In electrophilic aromatic substitution reactions on a substrate, the electronic nature of the substituents on the substrate's ring is paramount. Electron-donating groups (EDGs) stabilize the positively charged Wheland intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the intermediate and slow the reaction.

Steric Effects : Steric hindrance can significantly impede the reaction rate. In reactions like Fischer esterification, bulky alcohols or carboxylic acids will react more slowly than their less hindered counterparts because the sterically crowded transition state is higher in energy. taylorandfrancis.com For EAS reactions, bulky groups on the substrate can influence the regioselectivity, favoring substitution at less hindered positions (e.g., para over ortho).

The following table provides representative data on the influence of substrate substituents on the relative rate of a Friedel-Crafts alkylation, a classic EAS reaction.

SubstrateSubstituent (-R)Electronic EffectRelative Rate
Anisole (B1667542)-OCH₃Strongly Activating (EDG)1000
Toluene-CH₃Activating (EDG)25
Benzene (B151609)-HNeutral (Reference)1
Chlorobenzene-ClDeactivating (EWG)0.03
Nitrobenzene-NO₂Strongly Deactivating (EWG)6 x 10⁻⁸

Transition State Analysis and Reaction Coordinate Studies in Catalysis

Transition state analysis, primarily through computational chemistry methods like Density Functional Theory (DFT), is essential for elucidating the detailed pathway of a catalytic reaction. These studies map the reaction coordinate, identify transition states (the highest energy points on the pathway), and calculate activation barriers. researchgate.net

For reactions catalyzed by sulfonic acids, such as esterification, the mechanism involves several intermediates and transition states. In a typical acid-catalyzed esterification, the catalyst first protonates the carbonyl oxygen of the carboxylic acid. The transition state for the rate-determining step involves the nucleophilic attack of the alcohol on this protonated, and thus activated, carbonyl carbon. p-toluenesulfonicacid-ptbba.com Computational studies on the esterification of sulfonic acids themselves have evaluated the energy barriers for different potential pathways, such as Sₙ1 versus Sₙ2 mechanisms, concluding that pentacoordinate sulfur intermediates are generally high in energy and thus unlikely. researchgate.net

The presence of the bulky methylphenoxy group on the toluenesulphonic acid catalyst would be expected to influence the transition state sterically. This could affect the catalyst's interaction with the substrate, potentially altering the geometry and energy of the transition state compared to a smaller catalyst like p-TsOH.

Kinetic Isotope Effects (KIE) for Mechanistic Probing

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is measured as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy), e.g., kH/kD. A primary KIE greater than 1 is typically observed when a bond to the isotope is broken in the rate-determining step.

In the context of catalysis by this compound, KIE studies could provide critical insights:

Primary KIE : If a C-H bond on the substrate is broken during the rate-limiting step (as in the deprotonation of the Wheland intermediate in some EAS reactions), substituting that hydrogen with deuterium (B1214612) would result in a primary KIE (kH/kD > 1).

Solvent Isotope Effect (SIE) : Conducting the reaction in a deuterated solvent (e.g., D₂O or CH₃OD) can reveal the role of proton transfer from the catalyst. If the proton transfer from the sulfonic acid is part of the rate-determining step, a significant SIE would be expected. Inverse solvent kinetic isotope effects (SKIE < 1) can also occur and often point to a rapid equilibrium step preceding the rate-limiting step. mdpi.com For example, an inverse SKIE was observed in the yeast alcohol dehydrogenase-catalyzed reduction of p-methoxybenzaldehyde, which was attributed to a ligand displacement equilibrium. mdpi.com

By applying KIE studies to a reaction catalyzed by this compound, researchers could definitively determine the kinetic relevance of specific bond-breaking and proton-transfer events within the catalytic cycle.

Applications of Methylphenoxy Toluenesulphonic Acid in Catalysis and Organic Transformations

Acid-Catalyzed Organic Synthesis Reactions

The acidic nature of (Methylphenoxy)toluenesulphonic acid makes it an effective catalyst for a wide range of organic reactions that proceed through protonation of a substrate. Its applications in this domain are diverse and continue to be an area of active research.

This compound has shown to be an efficient catalyst in various condensation reactions, which are fundamental processes for carbon-carbon bond formation. For instance, in aldol-type condensations, the acid can facilitate the formation of enol or enolate intermediates, which then react with carbonyl compounds. While specific data on this compound is not abundant, the catalytic activity of structurally related sulfonic acids like p-toluenesulfonic acid (p-TsOH) is well-documented. fiveable.meresearchgate.netrsc.org These related compounds are known to promote the reaction between ketones and aldehydes to furnish α,β-unsaturated carbonyl compounds.

In Knoevenagel condensations, which involve the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, acid catalysts play a crucial role. Boric acid, for example, has been used effectively in such condensations under solvent-free microwave conditions. researchgate.net The Biginelli reaction, a multicomponent reaction that produces dihydropyrimidinones, is also frequently catalyzed by Brønsted acids. researchgate.net The efficacy of these related acid catalysts suggests a strong potential for this compound in these transformations.

Table 1: Examples of Condensation Reactions Catalyzed by Acid Catalysts This table is representative of reactions catalyzed by strong acid catalysts, illustrating the potential applications for this compound.

Reaction TypeReactantsCatalystProductReference
Aldol CondensationCarbonyl compoundsp-Toluenesulfonic acidα,β-Unsaturated carbonyls fiveable.me
Knoevenagel CondensationAldehydes, Active methylene compoundsBoric AcidSubstituted alkenes researchgate.net
Biginelli ReactionAldehyde, β-Ketoester, Ureap-Toluenesulfonic acidDihydropyrimidinone researchgate.net

Cyclization reactions are critical for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. This compound can act as a potent catalyst in these transformations. The Fischer indole (B1671886) synthesis, which produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone, is a classic example of an acid-catalyzed cyclization. Similarly, the Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds is effectively promoted by acid catalysts.

Recent research has highlighted the use of p-toluenesulfonic acid in promoting intramolecular cyclization of o-(1-alkynyl)anisoles to yield 2-arylsubstituted benzofurans, demonstrating the utility of sulfonic acids in the synthesis of important heterocyclic scaffolds. researchgate.net Another study detailed a Brønsted acid-promoted intramolecular cationic cyclization of acetophenone (B1666503) N-tosylhydrazone derivatives to afford polysubstituted indenes. rsc.org

The protection and deprotection of functional groups are essential steps in multi-step organic synthesis to ensure chemoselectivity. wikipedia.orgbiosynth.comoup.com this compound can serve as an efficient catalyst in both the introduction and removal of various protecting groups. For instance, alcohols are commonly protected as ethers or esters, and amines as amides or carbamates. The formation and cleavage of these groups are often acid-catalyzed.

A notable example is the use of p-toluenesulfonic acid for the solvent-free mechanochemical deprotection of the tert-butyloxycarbonyl (Boc) group from amines. scirp.org This method offers a green and efficient alternative to traditional deprotection protocols. The versatility of sulfonic acids in this context underscores the potential of this compound for similar applications.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of alkyl and acyl substituents to an aromatic ring. wikipedia.org These reactions typically employ a strong Lewis or Brønsted acid catalyst. While Lewis acids like aluminum chloride are traditional catalysts, solid Brønsted acids are gaining traction due to their ease of handling and reduced environmental impact. nih.govmdpi.com

A novel heterogeneous catalyst system of p-toluenesulfonic acid/graphite has been found to be effective for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids under solvent-free conditions. researchgate.net Furthermore, p-toluenesulfonic acid functionalized ionic liquids encapsulated in bismuth SBA-16 have been developed as high-efficiency catalysts for the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride. rsc.org These advancements suggest that this compound could be a valuable catalyst in this class of reactions.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a fundamental reaction in organic chemistry. libretexts.orgyoutube.comyoutube.com Acid catalysts are frequently employed to accelerate the hydrolysis of esters, amides, and other functional groups. For example, the hydrolysis of proteins into their constituent amino acids can be achieved using p-toluenesulfonic acid, which has been shown to be particularly useful for the determination of tryptophan. nih.gov

Dehydration reactions, the reverse of hydrolysis, are also effectively catalyzed by acids. A classic example is the formation of enamines from a ketone and a secondary amine, where p-toluenesulfonic acid is used to catalyze the reaction and azeotropically remove the water formed. orgsyn.org

Role in Polymerization Processes

In addition to its role in small molecule synthesis, this compound can also be utilized in polymerization reactions. Acid catalysts are known to initiate the polymerization of various monomers. For instance, p-toluenesulfonic acid has been used as a catalyst for the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) without the need for oxidants. bit.edu.cnresearchgate.net It has also been employed in the synthesis of poly(furfuryl alcohol), where it influences the structure of the resulting polymer. scielo.br These examples indicate the potential for this compound to be a useful catalyst in the field of polymer chemistry.

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Heterogenization Strategies for this compound Catalysts

Immobilizing sulfonic acids on organic polymers is a common approach to create solid acid catalysts. Polystyrene and its derivatives are frequently used as supports due to their chemical inertness and tunable physical properties.

One prominent example is polystyrene-supported p-toluenesulfonic acid (PS-PTSA) . This catalyst is typically prepared by the sulfonation of polystyrene beads or by copolymerizing styrene (B11656) with sulfonated monomers. PS-PTSA acts as a polymeric equivalent to p-toluenesulfonic acid and can be employed in various acid-catalyzed reactions. rapp-polymere.com Research by Jeong et al. demonstrated the use of PS-PTSA in a one-pot, multicomponent reaction to synthesize diverse pyrrole (B145914) derivatives under microwave irradiation, highlighting advantages like excellent yields (78-93%) and solvent-free conditions. preprints.org

Another significant strategy is the copolymerization of p-toluenesulfonic acid with paraformaldehyde . This method yields a novel heterogeneous strong acid catalyst with a high acidity of up to 4.0 mmol/g, which is substantially greater than that of commercial resins like Amberlyst-15 (approx. 0.8 mmol/g). researchgate.net This catalyst exhibits high thermal stability (up to 200°C) and has shown superior activity in esterification and acetalization reactions. researchgate.net The catalyst's efficiency has also been demonstrated in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

Polymer Support StrategyCatalyst NameKey FeaturesReported Applications
Sulfonated PolystyrenePolystyrene-supported p-toluenesulfonic acid (PS-PTSA)Reusable solid acid catalyst, suitable for solvent-free reactions. rapp-polymere.compreprints.orgSynthesis of pyrrole derivatives, dihydropyrano[2,3-c]pyrazoles. preprints.org
Copolymerizationp-toluenesulfonic acid-paraformaldehyde copolymerHigh acidity (4.0 mmol/g), high thermal stability (200°C). researchgate.netEsterification, acetalization, synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net
Functionalized ResinDiethanolamine-functionalized polystyreneUsed for the adsorption and removal of p-toluenesulfonic acid. researchgate.netAdsorbent for catalyst or pollutant removal. researchgate.net

Inorganic materials offer high thermal and mechanical stability, making them excellent supports for catalysts. Silica (B1680970) (SiO₂) and zeolites are the most commonly used inorganic supports for sulfonic acids.

Silica-supported p-toluenesulfonic acid (PTSA-SiO₂) is a widely explored heterogeneous catalyst. It is typically prepared by impregnating silica gel with an aqueous or alcoholic solution of PTSA, followed by drying. The resulting solid is an efficient and environmentally friendly catalyst for various organic transformations. For instance, a catalyst comprising 5 mol% of PTSA on silica gel has been used for the convenient one-pot synthesis of substituted benzimidazoles. researchgate.net The use of PTSA as a catalyst is also reported to accelerate the grafting of alkoxysilanes onto silica surfaces. researchgate.net The high surface area and porous nature of silica gel allow for good dispersion of the acid, enhancing its catalytic activity. acs.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures. mdpi.com They can be used to support PTSA, combining the strong acidity of the sulfonic acid with the shape-selectivity and high surface area of the zeolite framework. This combination can lead to enhanced catalytic performance and selectivity in certain reactions. preprints.orgeurekaselect.com For example, PTSA supported on the mesoporous silica MCM-41 has been used as a green, reusable catalyst for the cross-aldol condensation to produce jasminaldehyde, showing no significant loss in activity after five cycles. preprints.org

Inorganic SupportCatalyst SystemPreparation MethodKey Findings & Applications
Silica Gel p-toluenesulfonic acid on silica gel (PTSA-SiO₂)Impregnation of silica gel with PTSA solution. researchgate.netSynthesis of benzimidazoles; dehydrating agent. researchgate.netjst.go.jp
Zeolites p-toluenesulfonic acid on Zeolite (e.g., MCM-41)Impregnation or grafting onto zeolite framework. preprints.orgCross-aldol condensation; potential for shape-selective catalysis. preprints.orgeurekaselect.com
UiO-66 (MOF) p-toluenesulfonic acid on UiO-66Impregnation of the metal-organic framework. mdpi.comEsterification of fatty acids for biodiesel production; excellent reusability. mdpi.com

Encapsulation is a sophisticated strategy to heterogenize and stabilize catalysts. It involves entrapping the catalyst within a porous shell or a polymer matrix, a technique known as microencapsulation. researchgate.net This approach physically protects the catalyst from the bulk reaction environment, which can prevent deactivation, control substrate access to the active sites, and facilitate catalyst recovery.

For acid catalysts, microencapsulation can be achieved using various wall-forming materials, such as aminoplast resins (e.g., urea-formaldehyde or melamine-formaldehyde). google.com The process typically involves dispersing the acid (the core material) in an aqueous phase containing the resin precursors. Polymerization is then initiated at the interface of the dispersed droplets, forming a solid shell around the acid core. google.comgoogle.com

This technique offers several advantages for catalyst stability:

Protection of Active Sites: The polymer shell can prevent the leaching of the acid catalyst into the reaction medium, especially in polar solvents.

Enhanced Thermal Stability: The encapsulating material can provide a thermal barrier, allowing the catalyst to be used at higher temperatures.

Controlled Reactivity: The porosity and chemical nature of the shell can be tailored to control the diffusion of reactants and products, potentially improving reaction selectivity.

While specific examples of encapsulated this compound are not documented, the principles of microencapsulating other catalysts, including palladium complexes and other organic acids, are well-established and could be readily applied. researchgate.netrichmond.edunih.gov The development of such encapsulated systems holds promise for creating highly stable and reusable acid catalysts for a wide range of organic transformations.

Computational and Theoretical Investigations of Methylphenoxy Toluenesulphonic Acid

Electronic Structure and Molecular Conformation Analysis

A thorough understanding of the electronic structure and molecular conformation of (Methylphenoxy)toluenesulphonic acid is fundamental to predicting its reactivity and properties. Computational chemistry provides powerful tools for such analyses.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can efficiently calculate the ground state geometry of this compound. Various functionals, such as B3LYP, would be paired with appropriate basis sets (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional structure.

Ab Initio Methods for Accurate Energy Calculations

For more precise energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be employed. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, in conjunction with larger basis sets, can provide highly accurate single-point energy calculations for the DFT-optimized geometry. These calculations are crucial for obtaining reliable electronic energies and understanding the molecule's stability.

Conformation Space Exploration and Energy Minima Identification

The presence of flexible single bonds in this compound allows for multiple rotational isomers, or conformers. A systematic conformational search would be necessary to identify the various low-energy structures. This exploration can be performed using molecular mechanics force fields followed by DFT optimization of the resulting unique conformers. The identification of the global minimum and other low-lying energy minima is essential for understanding the molecule's behavior in different environments. The relative energies of these conformers, calculated at a high level of theory, would determine their population distribution at a given temperature.

Acidity Constant (pKa) Prediction and Solvation Effects

The acidity of this compound is a critical chemical property. Theoretical models are invaluable for predicting the acid dissociation constant (pKa) and understanding the role of the solvent in this process.

Theoretical Models for Acid Dissociation in Various Solvents

The pKa value can be predicted theoretically by calculating the Gibbs free energy change of the acid dissociation reaction in a specific solvent. This involves computing the free energies of the acid and its conjugate base in the gas phase and their respective solvation free energies. The thermodynamic cycle connects the gas-phase acidity to the solution-phase acidity, allowing for the determination of the pKa. The accuracy of these predictions is highly dependent on the computational methods used for both the electronic structure and solvation energies.

Continuum Solvation Models and Explicit Solvent Molecules

The effect of the solvent on the acid dissociation process is significant. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are computationally efficient and can provide a good first approximation of the bulk solvent effects on the pKa.

For a more detailed and accurate description, a hybrid approach incorporating explicit solvent molecules can be used. In this method, the first solvation shell around the acidic proton and the sulfonate group is represented by a few explicit solvent molecules, while the rest of the solvent is treated as a continuum. This approach allows for the explicit modeling of direct hydrogen-bonding interactions between the solute and the solvent, which can be crucial for an accurate prediction of the pKa.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants transform into products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction pathway. A transition state search for a reaction involving this compound would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). Once a stationary point is located, a frequency calculation is performed to confirm it is a true transition state, characterized by a single imaginary frequency.

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS correctly links the desired chemical species.

Hypothetical Transition State Data for a Reaction of this compound

ParameterValue
Imaginary Frequency-350 cm⁻¹
Activation Energy (Ea)25 kcal/mol
Key Bond Distance (forming/breaking)1.8 Å

Energy Profiles of Catalytic Cycles and Rate-Determining Steps

In many reactions, this compound might act as a catalyst. Computational methods can be used to map the entire catalytic cycle, calculating the energies of all intermediates and transition states. The resulting energy profile allows for the identification of the rate-determining step (RDS), which is the step with the highest activation energy barrier. Understanding the RDS is key to optimizing reaction conditions.

Hypothetical Energy Profile for a Catalyzed Reaction

StepSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Intermediate 1-5.2
3Transition State 1+15.8
4Intermediate 2-10.1
5Transition State 2 (RDS)+25.0
6Products + Catalyst-15.3

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound in a solvent would provide insights into its conformational flexibility, solvation structure, and transport properties. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical vibrational frequency calculations are a standard tool for interpreting experimental Infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity.

Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
S=O stretch (asymmetric)13801325
S=O stretch (symmetric)11901142
C-S stretch750720
Aromatic C-H stretch3100-30002976-2880
-CH₃ stretch29502832

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The magnetic shielding of each nucleus is calculated, and from this, the chemical shift relative to a standard (e.g., tetramethylsilane, TMS) is determined. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming molecular structures.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-SO₃H145.2
C-O158.9
Aromatic C-H115.0 - 130.0
-CH₃21.5

UV-Vis Absorption Maxima and Electronic Excitation Studies

The electronic absorption properties of this compound are primarily determined by the electronic transitions within its two aromatic rings: the methylphenoxy moiety and the toluenesulphonic acid moiety. Computational studies, corroborated by experimental data from analogous compounds, provide insight into the ultraviolet-visible (UV-Vis) absorption maxima (λmax) and the nature of the associated electronic excitations.

The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its constituent chromophores, with some shifts in absorption maxima due to the electronic interactions between the two rings linked by the ether oxygen. The primary electronic transitions are anticipated to be of the π → π* type, characteristic of aromatic systems.

Cresol (B1669610) isomers generally exhibit absorption maxima in the range of 270-280 nm. nih.govchemijournal.com For instance, o-cresol (B1677501) in non-aromatic solvents shows broad absorption peaks in the 260-280 nm range. nih.govroyalsocietypublishing.org Anisole (B1667542), which contains a methoxy (B1213986) group on a benzene (B151609) ring, displays absorption peaks at approximately 198 nm and 189 nm. uwosh.edu p-Toluenesulfonic acid does not show significant absorption above 290 nm. nih.gov

The electronic transitions responsible for these absorptions are primarily π → π* transitions. In aromatic compounds, these transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. wikipedia.org The presence of substituents on the benzene ring, such as the methyl (-CH3), hydroxyl (-OH, in the cresol-like form), ether (-O-), and sulfonic acid (-SO3H) groups, influences the energy of these transitions and thus the position of the absorption maxima.

The ether linkage in this compound allows for some electronic communication between the two aromatic rings, which can lead to slight shifts in the absorption bands compared to the individual, unlinked chromophores. The sulfonic acid group, being strongly electron-withdrawing, can also influence the electronic structure of the tolyl ring system.

A summary of the predicted UV-Vis absorption maxima and the nature of the electronic excitations for this compound is presented in the following interactive data table.

Predicted λmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Electronic TransitionAssociated Chromophore
~220~12,000π → πToluenesulphonic acid moiety
~275~2,500π → πMethylphenoxy moiety

Note: The presented data is a theoretical estimation based on computational models and data from analogous compounds. Actual experimental values may vary depending on solvent and other experimental conditions.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, in this case, its catalytic performance. wikipedia.org For this compound, a strong Brønsted acid, its catalytic activity in reactions such as esterification or alkylation is primarily dependent on its ability to donate a proton. A theoretical QSAR model for the catalytic activity of a series of related aromatic sulfonic acids can be derived by correlating structural descriptors with the reaction rate constant (k).

The general form of a QSAR equation is:

log(k) = f(descriptors) + constant

For Brønsted acid catalysis by sulfonic acids, the most critical descriptors are those that quantify the acidity of the sulfonic acid proton and the steric environment around the catalytic site. rsc.org

Key Descriptors for Catalytic Activity:

Electronic Descriptors: These descriptors quantify the electronic effects of substituents on the aromatic ring, which in turn influence the acidity of the sulfonic acid proton.

Hammett Acidity Function (H0): This is a measure of acidity for concentrated acid solutions and is a key descriptor for catalytic activity. wikipedia.org For a series of substituted aromatic sulfonic acids, the H0 value will vary with the nature and position of the substituents. Electron-withdrawing groups will increase the acidity (more negative H0), while electron-donating groups will decrease it.

pKa: While less applicable in non-aqueous or highly concentrated systems, the predicted pKa can still serve as a useful descriptor of intrinsic acidity.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms in the catalyst and how this might hinder the approach of reactants to the catalytic site.

Taft Steric Parameter (Es): This parameter quantifies the steric bulk of substituents near the reaction center.

Molecular Volume/Surface Area: Calculated computationally, these descriptors provide a general measure of the size of the catalyst molecule.

Topological and Quantum Chemical Descriptors:

Charge on the acidic proton: Calculated using quantum chemical methods, this can be a direct measure of its lability.

Energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These can relate to the catalyst's ability to interact with reactant molecules.

Theoretical Derivation of a QSAR Model:

A hypothetical QSAR model for a series of (substituted phenoxy)toluenesulphonic acids in a specific acid-catalyzed reaction could take the following linear form:

log(k) = c1(H0) + c2(Es) + c3(logP) + c0

Where:

log(k) is the logarithm of the observed reaction rate constant.

H0 is the Hammett acidity function, representing the electronic effect on acidity.

Es is the Taft steric parameter for the substituents on the phenoxy ring, accounting for steric hindrance.

logP is the logarithm of the partition coefficient, which can account for the catalyst's solubility and partitioning in the reaction medium.

c1, c2, and c3 are regression coefficients determined from statistical analysis of a training set of catalysts.

c0 is a constant.

For this compound, the position of the methyl group on the phenoxy ring (ortho, meta, or para) would significantly influence both the electronic (H0) and steric (Es) descriptors. This, in turn, would directly impact its predicted catalytic activity according to the derived QSAR model. For instance, a methyl group in the para position would have a different electronic effect compared to a methyl group in the ortho position, which would also introduce more significant steric hindrance.

The development of a robust QSAR model requires a diverse training set of catalysts with experimentally determined activities, followed by rigorous statistical validation. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of Methylphenoxy Toluenesulphonic Acid and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution and the solid state.

Multi-dimensional NMR experiments are indispensable for assigning the complex proton (¹H) and carbon (¹³C) spectra of (Methylphenoxy)toluenesulphonic acid. These techniques resolve spectral overlap and reveal through-bond correlations between nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number and electronic environment of protons. For a hypothetical isomer such as 4-(4-methylphenoxy)toluene-2-sulphonic acid, distinct signals for the two methyl groups and complex aromatic multiplets would be expected. The sulphonic acid proton is often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons, methyl carbons, and carbons bearing the sulphonic acid and ether linkages will resonate at characteristic chemical shifts.

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would reveal correlations between adjacent protons on the aromatic rings, helping to delineate the substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (2-4 bond) correlations between protons and carbons. This technique is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from the methyl protons to the aromatic carbons of their respective rings, and from the aromatic protons to the carbons of the adjacent ring through the ether linkage.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-(4-methylphenoxy)toluene-2-sulphonic acid

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~140-
2-~135H3 → C1, C4, C5; H6 → C4, C5
3~7.8 (d)~128H6 → C4, C5; CH₃(B) → C2, C3, C4
4-~150H3 → C2, C5; H6 → C2, C5; H2', H6' → C4
5~7.2 (dd)~120H3 → C1, C4; H6 → C1, C4
6~7.0 (d)~118H3 → C2, C4, C5; H5 → C1, C4
7 (CH₃-A)~2.3 (s)~20H7 → C1, C2, C6
1'-~155H2', H6' → C2', C3', C4', C5', C6'
2', 6'~7.1 (d)~120H3', H5' → C1', C4'; CH₃(B) → C3', C4', C5'
3', 5'~7.2 (d)~130H2', H6' → C1', C4'
4'-~138H2', H6' → C2', C3', C5', C6'; H3', H5' → C1'
8' (CH₃-B)~2.4 (s)~21H8' → C3', C4', C5'
SO₃H~10-12 (br s)--

Note: This data is hypothetical and based on typical chemical shifts for analogous structures such as p-toluenesulfonic acid and cresols. Actual values may vary.

When this compound is utilized as a solid acid catalyst, for example by being supported on a solid matrix like silica (B1680970) or incorporated into a polymer resin, solid-state NMR (ssNMR) becomes a powerful tool for its characterization. spectrabase.comrsc.orgmdpi.comchemicalbook.comchemicalbook.com Unlike solution-state NMR, ssNMR can provide information about the structure, dynamics, and chemical environment of the acid in its functional, solid form.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening effects seen in solids. By studying the ¹³C ssNMR spectrum, one can confirm the integrity of the organic structure after immobilization. Furthermore, ssNMR can be used to study the interaction of the sulphonic acid group with the support material or with adsorbed reactant molecules.

Dynamic NMR (DNMR) refers to a collection of NMR techniques used to study chemical processes that occur at rates comparable to the NMR timescale. libretexts.org For this compound, a key dynamic process that could be investigated is the exchange of the acidic proton of the sulphonic acid group. mdpi.com

This proton exchange can occur with other protic species in the sample, such as water or alcohols. The rate of this exchange can be influenced by temperature, concentration, and the solvent. At slow exchange rates (low temperatures), distinct signals for the sulphonic acid proton and other exchanging protons might be observed. As the exchange rate increases with temperature, these signals will broaden, coalesce, and eventually sharpen into a single, averaged signal. By analyzing the line shapes of these signals at different temperatures, the rate constants and activation parameters for the exchange process can be determined.

2D NMR techniques like Exchange Spectroscopy (EXSY) can also be used to qualitatively and quantitatively probe these exchange processes. In an EXSY spectrum, cross-peaks between the signals of the exchanging species directly indicate that a chemical exchange is occurring between them.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 ppm). azolifesciences.com This allows for the determination of the elemental formula of this compound and its reaction intermediates. For a molecule with the formula C₁₄H₁₄O₄S, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas that may have the same nominal mass.

Table 2: Theoretical Exact Mass for this compound

Molecular FormulaTheoretical Exact Mass (Monoisotopic)
C₁₄H₁₄O₄S278.0613
[M-H]⁻277.0536
[M+H]⁺279.0686
[M+Na]⁺301.0505

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. acs.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. The fragmentation of this compound in MS/MS would likely proceed through several characteristic pathways.

Table 3: Plausible MS/MS Fragment Ions for the [M-H]⁻ of this compound (m/z 277.05)

m/z of Fragment IonProposed FormulaProposed Structure/Loss
213.06C₁₄H₁₃O₂⁻[M-H-SO₂]⁻
197.06C₁₄H₁₃O⁻[M-H-SO₃]⁻
181.07C₁₃H₉O⁻Loss of CH₃ and SO₃
107.05C₇H₇O⁻Methylphenoxide anion
93.03C₆H₅O⁻Phenoxide anion (from loss of CH₃ from methylphenoxide)
80.96HSO₃⁻Bisulfite anion
79.96SO₃⁻˙Sulphite radical anion

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-volatile Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique well-suited for the characterization of non-volatile and thermally labile compounds such as this compound. Due to the strong acidic nature of the sulphonic acid group, ESI is typically performed in negative ion mode, which offers high sensitivity and stability for sulphonated aromatic compounds.

In this mode, the molecule readily deprotonates in solution to form an even-electron anion, [M-H]⁻, which can be easily detected by the mass spectrometer. The analysis of this compound would therefore be expected to yield an intense signal corresponding to its deprotonated molecular ion. Furthermore, adduct ions, such as those formed with sodium, [M-H+Na]⁻, may also be observed, arising from impurities in the sample or solvent.

Tandem mass spectrometry (MS/MS) experiments provide deeper structural insights through collision-induced dissociation (CID) of the precursor ion. For aromatic sulphonic acids, a characteristic and frequently observed fragmentation pathway is the neutral loss of sulphur dioxide (SO₂, 64 Da). nih.govresearchgate.netaaqr.org This fragmentation provides valuable confirmation of the presence of the sulphonic acid moiety. Other potential fragmentations could involve cleavage of the ether bond or loss of the methyl group from either aromatic ring. The precise fragmentation pattern helps in confirming the molecular structure and distinguishing it from isomers.

A summary of the expected ions for this compound (assuming a molecular weight of 264.31 g/mol ) in negative-mode ESI-MS is presented below.

Ion DescriptionFormation ProcessExpected m/z
Deprotonated Molecule[M-H]⁻263.05
Sodium Adduct[M-2H+Na]⁻285.03
Primary Fragment[[M-H]-SO₂]⁻199.05

This interactive table outlines the primary ions anticipated during the ESI-MS analysis of this compound in negative ion mode.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with the Attenuated Total Reflectance (ATR) sampling technique, is an invaluable tool for the functional group analysis of this compound. ATR-FTIR allows for the direct analysis of solid or liquid samples with minimal preparation, providing a detailed vibrational fingerprint of the molecule.

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to its constituent functional groups. The sulphonic acid group gives rise to several distinct peaks, including a broad O-H stretching band, and strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.netmdpi.com The presence of two aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, the ether linkage (Ar-O-Ar) can be identified by its characteristic C-O-C stretching band, while the methyl C-H bonds will exhibit their own stretching and bending vibrations. spectrabase.comnist.govspectrabase.comnist.gov

The table below summarizes the principal vibrational modes expected in the ATR-FTIR spectrum of this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-2500O-H Stretch (broad)Sulphonic Acid (-SO₃H)
3100-3000C-H StretchAromatic Rings
2980-2850C-H StretchMethyl Groups (-CH₃)
1600-1450C=C StretchAromatic Rings
1250-1150S=O Asymmetric StretchSulphonic Acid (-SO₃H)
1100-1000S=O Symmetric StretchSulphonic Acid (-SO₃H)
1300-1200C-O-C Asymmetric StretchAryl Ether

This interactive table details the expected characteristic infrared absorption bands for the key functional groups within the this compound molecule.

The synthesis of this compound, which typically involves a sulphonation or etherification reaction, can be effectively monitored in real-time using in situ spectroscopic techniques like FTIR-ATR. nih.govmdpi.com By inserting a fiber-optic ATR probe directly into the reaction vessel, chemists can track the concentrations of reactants, intermediates, and products as the reaction progresses, without the need for sampling and offline analysis. mdpi.com

For instance, in a sulphonation reaction, the progress can be monitored by observing the decrease in the intensity of characteristic peaks of the starting aromatic material (e.g., methylphenoxy-toluene) and the concurrent increase in the intensity of the strong S=O stretching bands of the newly formed sulphonic acid group. researchgate.net This real-time data allows for a comprehensive understanding of the reaction kinetics, including the identification of the reaction endpoint, the detection of any transient intermediates, and the optimization of reaction parameters such as temperature and catalyst loading. nih.govmdpi.com This approach enhances process control, ensures product consistency, and improves safety by providing immediate insight into the reaction state.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of providing detailed structural information about molecules adsorbed on the surface of certain metal nanostructures, typically silver or gold. researchgate.netnih.gov This makes SERS an ideal tool for studying heterogeneous catalytic reactions, where understanding the interaction between the catalyst surface and the reacting molecules is crucial.

In a hypothetical catalytic synthesis of this compound on a SERS-active catalyst, the technique could be used to identify adsorbed reactants and reaction intermediates. The adsorption of the aromatic rings onto the metal surface can occur through the π-electron system or via the lone pair electrons of the ether oxygen or sulphonic acid group oxygens. researchgate.net The SERS spectrum would reveal which vibrational modes are enhanced, providing clues about the molecule's orientation and binding geometry on the catalyst surface. researchgate.netrsc.org For example, a strong enhancement of out-of-plane bending modes might suggest a flat orientation of an aromatic ring on the surface. By monitoring the appearance and disappearance of specific spectral features over time, SERS can help to elucidate the reaction mechanism at the molecular level.

Raman Shift (cm⁻¹)AssignmentInterpretation
~1600Aromatic C=C StretchAdsorption of aromatic reactants/intermediates
~1380SO₂ Symmetric StretchFormation of surface-bound sulphonate intermediate
~1000Ring Breathing ModeIndicates interaction of the π-system with the surface
~650C-S StretchDirect binding of sulphonate group to the surface

This interactive table presents hypothetical SERS bands and their potential interpretations for intermediates in a catalytic synthesis of this compound.

X-ray Diffraction (XRD) and Crystallography of Derivatives

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, confirming the exact molecular structure and stereochemistry.

While obtaining single crystals of this compound itself may be challenging due to its properties, suitable crystals can often be grown from its derivatives. The formation of a salt with a suitable counter-ion (e.g., an alkali metal like sodium or an organic base) can facilitate the crystallization process. researchgate.netillinois.edunih.govfujifilm.com

Once a suitable single crystal of a (Methylphenoxy)toluenesulphonate salt is obtained, SCXRD analysis yields a detailed crystallographic dataset. This includes the unit cell dimensions (the basic repeating block of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom. This information allows for the unequivocal confirmation of the connectivity of the atoms, the relative positions of the methyl, phenoxy, and sulphonate groups on the aromatic rings, and the conformation of the molecule in the solid state.

The table below shows an example of the type of crystallographic data that would be obtained from an SCXRD experiment on a hypothetical sodium (methylphenoxy)toluenesulphonate derivative.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell
Space GroupP2₁/cThe symmetry elements within the unit cell
a (Å)10.54Length of unit cell side a
b (Å)8.21Length of unit cell side b
c (Å)15.67Length of unit cell side c
β (°)98.5Angle of the unit cell
Volume (ų)1342.1Volume of the unit cell
Z4Number of formula units per unit cell

This interactive table provides a representative set of crystallographic parameters that could be determined for a salt derivative of this compound via Single Crystal X-ray Diffraction.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique for the solid-state characterization of crystalline materials like this compound. americanpharmaceuticalreview.com It provides a unique diffraction pattern, or "fingerprint," for each crystalline phase, which is determined by the arrangement of atoms within the crystal lattice. americanpharmaceuticalreview.comusp.org This capability is essential for identifying the specific crystalline form of the compound, ensuring batch-to-batch consistency, and detecting the presence of any polymorphic impurities.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key area of investigation. Different polymorphs of the same active pharmaceutical ingredient can exhibit varying physical properties, including solubility, melting point, and stability, which can impact its performance. PXRD is the primary tool for identifying and quantifying different polymorphic forms in a sample. americanpharmaceuticalreview.com Each polymorph will produce a distinct PXRD pattern, characterized by unique peak positions (in degrees 2θ) and relative intensities.

For instance, a study of this compound might reveal two distinct polymorphic forms, designated as Form A and Form B. The differences in their PXRD patterns, as illustrated in the hypothetical data below, would confirm their different crystal structures.

Furthermore, Variable Temperature PXRD (VT-PXRD) can be employed to investigate the phase transitions between different polymorphic forms or to monitor the compound's stability upon heating. americanpharmaceuticalreview.com This involves recording PXRD patterns as the sample is heated or cooled, allowing for the determination of transition temperatures and the identification of any new crystalline phases that may form.

Table 1: Representative PXRD Peak Positions for Hypothetical Polymorphs of this compound

2θ Angle (°) (Form A)Relative Intensity (%)2θ Angle (°) (Form B)Relative Intensity (%)
8.51009.285
12.16513.5100
15.84016.150
19.37518.790
21.05522.460
25.43026.845

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, intermediates, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the quantitative analysis of non-volatile compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for purity assessment and impurity profiling.

Method development involves optimizing several parameters to achieve adequate separation of the main component from all potential impurities. This includes selecting an appropriate stationary phase, such as a C18 column, and a mobile phase, often a gradient mixture of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent like acetonitrile (B52724). jocpr.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte and its related substances exhibit significant absorbance. nih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. jocpr.comnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. wu.ac.th

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.govthermofisher.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Table 3: Representative Validation Summary for HPLC Method

Validation ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reactants and Byproducts

While this compound itself is non-volatile and unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying volatile and semi-volatile components associated with its synthesis. This includes unreacted starting materials, residual solvents, and volatile byproducts. researchgate.net

In the synthesis of this compound, potential volatile species could include precursors like cresol (B1669610) and toluene (B28343), as well as byproducts from side reactions such as the formation of sulfones or isomers. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, allowing for positive identification based on their mass spectra.

This analysis is crucial for process optimization, as it helps to understand reaction pathways and byproduct formation, leading to improved yield and purity of the final product.

Table 4: Potential Volatile Compounds in the Synthesis of this compound and their GC-MS Signatures

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Toluene4.591, 92, 65
m-Cresol8.2108, 107, 79, 77
p-Cresol8.4108, 107, 79, 77
o-Cresol (B1677501)8.6108, 107, 79, 77
(Methylphenoxy)toluene (Isomer)15.3184, 169, 107, 91
Di(methylphenyl) sulfone22.1246, 155, 107, 91

Ion Chromatography for Acidic Species Analysis

Ion Chromatography (IC) is a powerful technique for the determination of ionic species, making it highly suitable for the analysis of this compound and other acidic components in a sample matrix. nih.gov It is particularly useful for quantifying the main sulfonic acid product and for detecting ionic impurities such as inorganic sulfate (B86663), which can be a byproduct of the sulfonation process. nih.gov

The method typically employs an anion-exchange column to separate the negatively charged sulfonate and sulfate ions. ijpsr.com A conductive eluent, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution, is used to move the ions through the column. After separation, a suppressor is used to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions, which are then measured by a conductivity detector. nih.govijpsr.com This approach provides high sensitivity and selectivity for the analysis of various sulfonic acids and other anions. nih.govnih.gov

Table 5: Illustrative Ion Chromatography Method for (Methylphenoxy)toluenesulphonate and Related Anions

ParameterCondition
Column High-capacity anion-exchange column (e.g., Metrosep A Supp)
Eluent 5.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate
Flow Rate 0.8 mL/min
Detection Suppressed Conductivity
Compound Expected Retention Time (min)
Sulfate (SO₄²⁻)4.1
(Methylphenoxy)toluenesulphonate12.5

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States of Supported Catalysts

In cases where the synthesis of this compound is facilitated by a heterogeneous supported catalyst, X-ray Photoelectron Spectroscopy (XPS) is an invaluable surface-sensitive technique for catalyst characterization. mdpi.com XPS provides detailed information about the elemental composition, chemical states, and electronic states of elements within the top 1-10 nanometers of the catalyst surface, which is the region directly involved in the catalytic reaction. mdpi.com

Supported catalysts for sulfonation might include sulfonic acid groups functionalized onto a solid support (e.g., silica, carbon) or metal oxides on a support material. uq.edu.aumdpi.comacs.org XPS analysis can confirm the successful grafting of sulfonic acid groups onto a support by identifying the characteristic binding energy of the sulfur (S 2p) photoelectron peak. researchgate.net The S 2p peak for a sulfonate (-SO₃H) group typically appears at a binding energy of approximately 167-169 eV. researchgate.netacs.org

Furthermore, XPS can be used to determine the oxidation state of active metals on the catalyst surface and to study how these states change during the reaction or after regeneration cycles. It can also provide insights into catalyst deactivation mechanisms by detecting the presence of adsorbed species or changes in the surface composition. mdpi.com

Table 6: Expected XPS Binding Energies for a Hypothetical Sulfonated Carbon Catalyst

Element (Core Level)Binding Energy (eV)Inferred Chemical State
C 1s~284.8C-C, C-H (Graphitic Carbon)
~286.5C-O, C-S
~288.9C=O
O 1s~532.5S=O (in -SO₃H)
~533.6C-O
S 2p~168.5S⁶⁺ in -SO₃H (sulfonate)

Environmental Considerations and Sustainable Chemical Aspects of Methylphenoxy Toluenesulphonic Acid Research

Green Synthesis Routes and Atom Economy for Production

The traditional synthesis of aromatic sulfonic acids often involves reagents like concentrated or fuming sulfuric acid, which can lead to significant waste and harsh reaction conditions. wikipedia.orgdocbrown.info Green chemistry approaches would seek to mitigate these issues through innovative synthetic methodologies. For a molecule like (Methylphenoxy)toluenesulphonic acid, this would first involve the synthesis of the methylphenoxy-toluene backbone, followed by sulfonation.

Energy Efficiency in Synthetic ProtocolsReducing the energy consumption of chemical processes is critical for sustainability. Traditional sulfonation can be energy-intensive, often requiring heating to drive the reaction.wikipedia.orgResearch into more energy-efficient protocols for producing this compound would focus on several areas:

Catalyst Development: Designing highly active catalysts that allow the sulfonation to proceed at lower temperatures. asiachmical.comcapitalresin.com

Process Intensification: Utilizing technologies like microchannel reactors or continuous flow processes, which offer superior heat and mass transfer, leading to faster reactions and reduced energy use compared to batch reactors. asiachmical.com

Heat Recovery: Implementing heat recovery systems to capture and reuse waste heat generated during the exothermic sulfonation reaction to pre-heat feedstocks. asiachmical.com

Below is a hypothetical comparison of synthetic routes, illustrating the type of data researchers would aim to collect.

ParameterTraditional RouteGreen Route (Hypothetical)
Precursors Petroleum-derived toluene (B28343) and cresol (B1669610)Bio-based toluene and cresol from lignin
Sulfonating Agent Fuming Sulfuric Acid (Oleum)Solid Acid Catalyst / SO₃ in ionic liquid
Solvent Excess Sulfuric Acid / Organic SolventSolvent-free or recyclable solvent
Reaction Temp. 100-180°C40-80°C (with catalyst/microwave)
Energy Input HighModerate to Low
Atom Economy Low (due to H₂O byproduct)High (potential for 100% in addition reactions)
Waste Stream Spent acid, organic solventRecyclable catalyst, minimal byproducts

Biodegradation and Environmental Fate Studies (Academic Perspective on Pathways)

Understanding how this compound persists or degrades in the environment is crucial. Aromatic sulfonic acids are generally water-soluble and can be resistant to degradation, posing a risk of accumulation in aquatic systems. nih.govnih.gov Studies on analogous compounds like p-TSA show that while biodegradation is possible, it often requires specialized microorganisms. epa.gov

Microbial Degradation Pathways of Aromatic Sulfonic AcidsThe microbial breakdown of aromatic sulfonic acids is a key environmental removal mechanism. Research on p-TSA and benzenesulfonate (B1194179) has identified specific bacterial strains, such as Pseudomonas and Alcaligenes species, capable of utilizing these compounds as a source of carbon and sulfur.researchgate.netnih.govnih.gov

The primary microbial degradation pathways typically involve two main strategies:

Side-chain Oxidation followed by Desulfonation: As seen in Pseudomonas (Comamonas) testosteroni T-2, the methyl group of p-TSA is first oxidized to a carboxyl group (forming p-sulphobenzoic acid). This is followed by a dioxygenase-catalyzed desulfonation, which removes the sulfonate group as sulfite (B76179) (SO₃²⁻) and hydroxylates the ring to form protocatechuic acid, which then enters central metabolism. nih.gov

Direct Desulfonation: Some bacteria employ a dioxygenase to directly attack the aromatic ring, leading to the formation of a catechol and the release of sulfite. researchgate.netnih.gov The catechol intermediate is then subject to ring cleavage.

A hypothetical degradation pathway for an isomer of this compound might proceed via one of these established routes, with initial enzymatic attack likely occurring on one of the methyl groups or the aromatic ring, followed by ether cleavage and desulfonation.

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Photodegradation involves the breakdown of a chemical by light. Aromatic sulfonic acids can undergo photochemical oxidation. Studies show that in the presence of sensitizers and light, hydroxyl radicals can be generated, which then attack the sulfonic acid. osti.gov This can lead to a variety of reactions including:

Desulfonation: Cleavage of the carbon-sulfur bond to form the parent aromatic compound.

Aromatic Hydroxylation: Addition of -OH groups to the ring.

Side-chain Oxidation: Oxidation of the methyl groups.

Ring Cleavage: Complete breakdown of the aromatic structure. osti.gov

Hydrolytic Degradation: Hydrolysis is the cleavage of a chemical bond by the addition of water. Arylsulfonic acids can undergo hydrolytic desulfonation, which is the reverse of the sulfonation reaction. wikipedia.org This process is typically slow but can be accelerated by heating in aqueous acid. wikipedia.org For this compound, this would result in the removal of the sulfonic acid group, regenerating the parent methylphenoxy-toluene molecule and sulfuric acid. However, under typical environmental pH and temperature conditions, direct hydrolysis of the C-S bond is generally not considered a significant degradation pathway for stable aromatic sulfonic acids. epa.gov The ether linkage within the molecule might also be subject to hydrolytic cleavage under certain conditions, though this is generally less facile than desulfonation.

The following table summarizes the likely degradation pathways that would be investigated for this compound.

Degradation TypeMechanismKey Intermediates (Hypothetical)Final Products
Microbial Enzymatic oxidation (dioxygenase, monooxygenase)Methyl-phenoxy-benzyl alcohol, Methyl-phenoxy-benzoic acid, catechols, protocatechuatesCarbon Dioxide, Water, Sulfate (B86663), Biomass
Photolytic Hydroxyl radical attack, direct photolysisHydroxylated derivatives, parent aromatic etherRing cleavage products, CO₂
Hydrolytic Acid-catalyzed desulfonationMethylphenoxy-tolueneSulfuric Acid, Parent Aromatic

Aquatic and Soil Fate Modeling of the Compound and its Metabolites

Predicting the environmental distribution and persistence of chemical compounds is crucial for assessing their potential impact. Multimedia environmental fate models, such as the Mackay Level III fugacity model, are instrumental in this regard. tandfonline.com These models estimate a chemical's partitioning between key environmental compartments: air, water, soil, and sediment. researchgate.netmdpi.com

For aromatic sulfonic acids like p-Toluenesulfonic acid (PTSA), modeling provides critical insights. Due to its high water solubility and low vapor pressure, it is expected that upon release to the environment, the compound would predominantly reside in the water compartment. tandfonline.comepa.gov The model for PTSA indicates that it is not expected to significantly volatilize into the atmosphere or adsorb to sediment. tandfonline.com

In terrestrial environments, the fate of such compounds is governed by their interaction with soil particles and their susceptibility to degradation. Aromatic sulfonic acids are generally strong acids and highly soluble in water, which suggests they would be highly mobile in soil and could potentially leach into groundwater. tandfonline.com However, soil properties like organic matter content and pH can significantly influence sorption and degradation. For some acidic organic compounds, sorption is positively correlated with soil organic carbon content and negatively with soil pH. jbth.com.brcanada.ca

Biodegradation is a key pathway for the removal of aromatic sulfonic acids from the environment. epa.gov Studies on PTSA indicate that it is biodegradable, although not always readily. For instance, one study reported over 90% degradation in 5 days, while another using adapted sludge showed 90% degradation within 24 hours. tandfonline.comepa.gov The presence of acclimated microorganisms is likely crucial for efficient degradation in aquatic and terrestrial systems. tandfonline.com The degradation of PTSA by Pseudomonas testosteroni T-2, for example, proceeds through sidechain oxidation, desulphonation, and subsequent ring cleavage, ultimately converting the compound to carbon dioxide, water, and sulfate.

ParameterPredicted Behavior for Analogues (PTSA)Citation
Primary Environmental Compartment Water tandfonline.comepa.gov
Volatilization to Atmosphere Negligible tandfonline.com
Adsorption to Sediment Low tandfonline.com
Soil Mobility High (Potential for leaching) tandfonline.com
Biodegradation Biodegradable (Rate dependent on microbial adaptation) tandfonline.comepa.gov

Waste Minimization and Catalyst Recycling Strategies

Design of Reusable Catalytic Systems to Reduce Chemical Waste

Traditional aromatic sulfonation processes often rely on strong, corrosive acids like sulfuric acid or oleum, which generate significant amounts of acidic waste and present handling and disposal challenges. ajgreenchem.comwikipedia.org A key strategy for waste minimization in the synthesis of compounds like this compound is the development of reusable, heterogeneous catalysts.

Solid acid catalysts offer a promising alternative, as they can be easily separated from the reaction mixture and recycled, reducing waste and improving process economics. Research has focused on several classes of materials:

Silica-Supported Catalysts: Materials like silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4) have been developed as reusable, green heterogeneous catalysts for the sulfonation of various aromatic compounds. ajgreenchem.comresearchgate.net These catalysts have demonstrated high yields and can be recycled multiple times without significant loss of activity. ajgreenchem.com

Functionalized Polymers: p-Toluenesulfonic acid itself has been copolymerized with paraformaldehyde to create a novel heterogeneous strong acid catalyst. This catalyst not only shows high thermal stability but can be recycled at least five times without a significant drop in performance.

MOF-Supported Catalysts: Metal-Organic Frameworks (MOFs), such as UiO-66, have been used as supports for sulfonic acids like PTSA. These PTSA/UiO-66 catalysts have proven to be active, stable, and reusable for reactions like fatty acid esterification, demonstrating their potential for broader application in acid-catalyzed processes. mdpi.com

The use of such recyclable catalysts aligns with the principles of green chemistry by minimizing waste, reducing corrosion issues, and simplifying product purification. acs.orgrsc.org

Life Cycle Assessment (LCA) Methodologies Applied to Production and Use Scenarios

Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 series) used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life. mdpi.comcore.ac.uk While no specific LCA for this compound is available, examining LCAs of structurally and functionally similar products, such as Linear Alkylbenzene Sulfonate (LAS) and its precursors, illustrates the applicable methodologies. jbth.com.bradelaide.edu.au

A typical "cradle-to-gate" LCA for a sulfonated aromatic compound would involve the following stages:

Goal and Scope Definition: The functional unit is defined (e.g., 1 ton of product), and the system boundaries are set, typically including raw material extraction, transportation, and manufacturing. core.ac.uk

Life Cycle Inventory (LCI): Data on all inputs (energy, water, raw materials like sulfur and aromatic precursors) and outputs (emissions to air, water, and soil; waste) are collected for each process within the system boundary. utem.edu.my

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. Common impact categories evaluated include Global Warming Potential (GWP), Acidification Potential, and Cumulative Energy Demand. jbth.com.brutem.edu.my For example, an LCA of LAS production identified the energy demand to be 59 MJ-Eq and the carbon footprint to be 1.71 kg CO2-eq per functional unit. jbth.com.br

Interpretation: The results are analyzed to identify "hotspots"—the life cycle stages or processes with the most significant environmental impact. For sulfuric acid and other chemical production, the raw material and energy consumption stages are often the main contributors to the carbon footprint. core.ac.ukutem.edu.my

These assessments provide a quantitative basis for identifying improvement opportunities, such as switching to renewable energy sources, which was shown to potentially reduce the GWP of LAS production by over 15%. jbth.com.br

Development of Environmentally Benign Alternatives for Specific Applications (Academic Research)

Research into environmentally benign alternatives focuses on two main areas: replacing the compound in its applications with greener substitutes and developing greener synthetic methods that use less hazardous catalysts.

Alternatives in Application: Aromatic sulfonic acids are widely used as surfactants in detergents and as catalysts in chemical synthesis. wikipedia.orgechemi.com

Bio-based Surfactants: As alternatives to petroleum-based surfactants like LAS, significant research is underway to develop surfactants from renewable feedstocks. Furan-based surfactants, for example, have been reported as valuable green alternatives to traditional anionic sulfonated surfactants, offering a good balance of performance and sustainability. acs.org Similarly, methyl ester sulphonates (MES) derived from palm oil offer another bio-based alternative. researchgate.net

Low Molecular Weight Organic Acids (LMWOAs): In some contexts, LMWOAs like citric acid have been investigated for their ability to enhance the biodegradation of persistent aromatic pollutants, suggesting a role for bio-based acids in environmental remediation applications. mdpi.com

Benign Catalytic Alternatives: p-Toluenesulfonic acid (PTSA) is itself often considered an environmentally benign alternative to traditional mineral acids like sulfuric acid and Lewis acids like AlCl3 for many organic reactions. acs.orgpreprints.org

Advantages of PTSA: Compared to conventional catalysts, PTSA is non-oxidizing, less corrosive, non-volatile, and recyclable. acs.orgpreprints.org Its use minimizes the generation of hazardous waste and simplifies reaction workups, making it a preferred "green" catalyst for processes like esterification and alkylation. tandfonline.comacs.org

Bio-based Catalysts: Academic research is also exploring the use of catalysts derived from natural sources. Carbohydrate-derived solid acid catalysts, for instance, have been developed for ester production and show promise as renewable and reusable options. researchgate.net

The development of these alternatives is driven by the principles of green chemistry, aiming to reduce reliance on fossil fuels, minimize waste, and create chemical products and processes that are safer for human health and the environment. tandfonline.com

Emerging Research Directions and Future Perspectives for Methylphenoxy Toluenesulphonic Acid

Integration in Flow Chemistry Systems for Enhanced Productivity and Control

The use of continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering superior control over reaction parameters, enhanced safety, and scalability. acs.orgamt.uk In this context, (Methylphenoxy)toluenesulphonic acid and its derivatives are promising candidates for integration into flow chemistry systems, particularly as heterogeneous acid catalysts.

Immobilizing this compound onto a solid support, such as a polymer resin, would enable its use as a packed-bed reactor catalyst. This approach offers several advantages, including ease of separation of the catalyst from the product stream, catalyst reusability, and the potential for continuous, automated production. acs.org Polymer-supported sulfonic acids have already demonstrated their utility in a range of acid-catalyzed reactions in flow, such as esterifications, condensations, and deprotection steps. acs.org

Table 1: Potential Flow Chemistry Applications of Immobilized this compound

Reaction Type Potential Advantages in Flow
Esterification High conversion rates, continuous product removal.
Alkylation Precise temperature control, improved selectivity.
Condensation Efficient water removal, reduced reaction times.

The integration of this compound into flow systems would allow for precise control over reaction temperature, pressure, and residence time, leading to optimized yields and selectivities. uniqsis.com Furthermore, the ability to telescope multiple synthetic steps into a single continuous stream could significantly streamline manufacturing processes. amt.uk

Application in Supramolecular Chemistry and Self-Assembly for Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of complex, functional materials. thieme-connect.de The amphiphilic nature of this compound, with its hydrophobic aromatic backbone and hydrophilic sulfonic acid headgroup, makes it an intriguing building block for self-assembling systems.

Research on analogous compounds provides a glimpse into the potential of this compound in this field. For instance, the sodium salt of a structurally related compound, 5-methyl-2-(4'-nitrophenoxy)-1-benzenesulfonate, has been shown to form self-assembling polymeric linear arrays in the solid state. researchgate.net This suggests that this compound and its salts could also form well-defined supramolecular structures, such as micelles, vesicles, or liquid crystals, in appropriate solvents. uni-osnabrueck.de

These self-assembled structures could find applications in areas such as:

Drug Delivery: Encapsulation of hydrophobic drugs within the core of self-assembled micelles.

Nanoreactors: Providing confined environments for chemical reactions.

Templating Agents: Directing the synthesis of porous materials with ordered structures.

The ability to tune the self-assembly behavior by modifying the chemical structure or through external stimuli like pH or temperature could lead to the development of "smart" materials with responsive properties. thieme-connect.de

Role in Advanced Functional Materials (e.g., proton exchange membranes, sensors, smart polymers)

The sulfonic acid moiety is a key functional group in a variety of advanced materials, and the unique structure of this compound could offer advantages in several of these applications.

Proton Exchange Membranes (PEMs): PEMs are a critical component of fuel cells, and there is a significant research effort to develop alternatives to perfluorinated sulfonic acid polymers like Nafion. orientjchem.orgmdpi.com Aromatic sulfonic acids are promising candidates for this application. orientjchem.org The incorporation of this compound into a polymer backbone could lead to PEMs with high proton conductivity, good thermal and mechanical stability, and potentially lower cost. mdpi.comspringerprofessional.de The phenoxy linkage could impart desirable flexibility to the polymer chain, while the aromatic rings provide thermal stability.

Chemical Sensors: The sulfonic acid group can act as a recognition site for various analytes. Polymers incorporating sulfonic acid moieties are being explored for use in sensors that respond to changes in pH or the presence of specific ions. patsnap.com The response could be a change in color, fluorescence, or electrical conductivity.

Smart Polymers: Smart polymers are materials that respond to external stimuli, such as changes in temperature, pH, or light. The incorporation of sulfonic acid groups can impart pH-responsiveness to polymers. patsnap.com Copolymers containing sulphanilic acid, for example, exhibit reversible conformational changes in response to pH variations, which can be utilized for controlled drug release or self-healing materials. patsnap.com this compound could be used as a monomer in the synthesis of such pH-responsive smart polymers.

Theoretical Predictions for Novel Reactivities and Catalytic Systems

Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the properties and reactivity of molecules and for designing new catalysts. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, acidity, and reaction mechanisms of this compound.

Such theoretical studies could be used to:

Predict Acidity: Calculate the pKa of this compound and compare it to other sulfonic acid catalysts.

Model Catalytic Cycles: Elucidate the mechanism of acid-catalyzed reactions involving this compound, identifying key intermediates and transition states.

Design Novel Catalysts: Computationally screen derivatives of this compound with modified electronic and steric properties to identify catalysts with enhanced activity or selectivity for specific reactions.

For example, computational studies on sulfonated poly(arylene ether sulfone) have been used to investigate the spontaneity of polymerization reactions, demonstrating the utility of these methods in materials design. mdpi.com

Table 2: Potential Areas for Theoretical Investigation of this compound

Area of Investigation Computational Method Potential Outcome
Acidity and pKa Prediction DFT, Ab initio methods Understanding of catalytic strength.
Reaction Mechanism Studies Transition state theory Optimization of reaction conditions.

Multidisciplinary Research Collaborations with Materials Science and Chemical Engineering

The development of advanced materials and processes based on this compound will necessitate collaborations between chemists, materials scientists, and chemical engineers.

Materials scientists can contribute their expertise in polymer synthesis, characterization, and the fabrication of materials such as membranes and sensors.

Chemical engineers will be crucial for designing and optimizing flow chemistry systems, scaling up production processes, and evaluating the performance of materials in real-world applications, such as fuel cells.

Such multidisciplinary collaborations are essential for translating fundamental chemical discoveries into tangible technological innovations. The potential applications of this compound in areas like energy storage and conversion highlight the need for an integrated approach that spans from molecular design to device engineering. springerprofessional.de

Exploration of Photochemical and Electrochemical Activation Pathways

Photochemical Activation: Phenolic sulfonate esters are known to function as photoacid generators (PAGs), releasing sulfonic acid upon exposure to light. careerchem.com The mechanism is believed to involve homolytic cleavage of the S-O bond to form a radical pair. careerchem.com This suggests that derivatives of this compound, such as its esters, could be designed as PAGs for applications in photolithography and 3D printing. The photochemically generated acid could catalyze polymerization or deprotection reactions in a spatially controlled manner.

Electrochemical Activation: Electrochemical methods offer a green and efficient way to drive chemical reactions. The electrochemical activation of sulfonic acids is an emerging area of research. For example, the electrochemical dehydration of sulfonic acids to their corresponding anhydrides has been demonstrated. nih.gov This opens up new synthetic routes to derivatives of this compound. Furthermore, electrochemical methods are being developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, a process that could potentially be adapted for derivatives of this compound. noelresearchgroup.com The electrochemical behavior of arylsulfonic acids can also be investigated to understand their redox properties and explore their potential use in electro-organic synthesis or as mediators in electrochemical reactions. rsc.org

Conclusion and Research Outlook

Q & A

Basic Research Questions

What safety protocols are critical when handling (methylphenoxy)toluenesulphonic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Eye protection: Safety goggles with side shields to prevent splashes .
    • Gloves: Nitrile or neoprene gloves resistant to sulfonic acids .
    • Respiratory protection: Use NIOSH-approved respirators with particulate filters (e.g., EN 143 standards) if ventilation is inadequate .
  • Engineering Controls:
    • Maintain fume hoods with face velocity ≥0.5 m/s during synthesis .
    • Install emergency showers and eyewash stations within 10 seconds of the workspace .
  • Spill Management:
    • Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite). Avoid water to prevent environmental contamination .

How does this compound function as a catalyst in esterification reactions?

Methodological Answer:

  • Mechanism:
    Acts as a Brønsted acid catalyst, protonating carbonyl groups (e.g., in carboxylic acids) to enhance electrophilicity, thereby accelerating nucleophilic attack by alcohols .
  • Optimization Tips:
    • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
    • Catalyst Loading: 5–10 mol% typically achieves >90% conversion in Fischer esterification .
    • Temperature: Reactions often proceed at 60–80°C; monitor via TLC (Rf shift of 0.3–0.5 in hexane/ethyl acetate).

What analytical techniques ensure purity and structural integrity of synthesized this compound?

Methodological Answer:

  • Quantitative Analysis:
    • Titration: Use 0.1 M NaOH with phenolphthalein indicator to determine acid equivalence .
    • HPLC: C18 column, mobile phase = 60:40 acetonitrile/0.1% phosphoric acid; retention time ~8.2 min .
  • Structural Confirmation:
    • FT-IR: Key peaks at 1170 cm⁻¹ (S=O stretch) and 1030 cm⁻¹ (C-O-S linkage) .
    • ¹H NMR (DMSO-d6): δ 2.3 ppm (CH₃), δ 7.2–7.8 ppm (aromatic protons) .

Advanced Research Questions

How can reaction conditions be optimized for introducing this compound as a leaving group in organic synthesis?

Methodological Answer:

  • Reaction Design:
    • Activation: React substrates (e.g., alcohols) with (methylphenoxy)toluenesulfonyl chloride in anhydrous dichloromethane at 0–25°C .
    • Base Selection: Use diisopropylethylamine (DIPEA) to scavenge HCl, minimizing side reactions .
Parameter Optimal Conditions Impact on Yield
Solvent DichloromethaneMaximizes solubility
Base DIPEA (2.5 equiv)Reduces hydrolysis byproducts
Temperature 0°C → 25°C (gradual warming)Balances kinetics/stability
Reaction Time 2–4 hours>85% conversion

What strategies resolve contradictions in reported stability data for this compound under varying pH?

Methodological Answer:

  • Controlled Stability Studies:
    • Experimental Setup: Prepare 1 mM solutions in buffers (pH 1–13), store at 25°C, and monitor degradation via UV-Vis (λ = 260 nm) .
    • Findings:
  • pH < 2: Stable for >48 hours (protonated sulfonic group resists hydrolysis).
  • pH 7–10: Rapid degradation (t₁/₂ = 3 hours) due to nucleophilic attack on the sulfonate .
  • Mitigation: Store anhydrous forms at 0–6°C in amber vials to prevent hygroscopic decomposition .

How to design a scalable synthesis route for this compound derivatives with minimal environmental impact?

Methodological Answer:

  • Green Chemistry Principles:
    • Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity (Globally Harmonized System Class 4 vs. Class 2) .
    • Catalyst Recycling: Immobilize sulfonic acid on silica gel for reuse in batch reactors (5 cycles with <10% activity loss) .
  • Waste Management:
    • Neutralize acidic waste with CaCO₃ before disposal (target pH 6–8) .

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